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The table below summarizes the key quantitative findings on liver transaminase elevations associated with

evobrutinib from recent clinical trials.

Aspect Details from Clinical Trials

Incidence (ALT >3x
ULN)

11.14% (127/1140) of patients taking evobrutinib [1].

Comparative
Incidence

Higher than tolebrutinib (3.67%, 32/871) and slightly higher than teriflunomide

(10.82%, 124/1146) [1].

Clinical
Presentation

Often asymptomatic, identifiable only via blood test [2]. No reported symptoms

or need for medical intervention in cited cases [2].

Outcome &
Reversibility

Effects are reversible. Elevated enzymes normalize after treatment

discontinuation [3] [2].

Monitoring and Management Protocol

Adherence to a rigorous monitoring protocol is crucial for managing this risk in clinical trials and future

clinical use.
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Initiate Evobrutinib Treatment

Regular Liver Enzyme Monitoring
(As per protocol, e.g., baseline, periodic)

ALT/AST > 3x ULN?

 No

Discontinue Evobrutinib

 Yes

Liver Enzymes Return to Normal

Click to download full resolution via product page

Key Management Steps

Proactive Monitoring: Implement a strict schedule for monitoring liver enzymes, including
alanine aminotransferase (ALT) and aspartate aminotransferase (AST), before treatment initiation

and at regular intervals thereafter [1]. The phase III program for evobrutinib was overseen by an
Independent Data Monitoring Committee that included hepatologists, establishing a best-practice

model [2].
Treatment Discontinuation: The primary and most critical action upon identifying significant
transaminase elevation is to discontinue evobrutinib [3]. Clinical evidence consistently shows
that liver enzyme levels normalize after stopping the medication [3] [2].

Assess Contributing Factors: In cases of liver injury, investigate potential predisposing factors. This
may include a review of the patient's concomitant medications, underlying conditions, and other risk

factors [2].
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FAQ for Research and Development Professionals

Q1: How does the hepatotoxicity profile of evobrutinib compare to other BTK inhibitors in

development for MS? Evobrutinib appears to have a higher incidence of liver transaminase elevations

compared to some other BTK inhibitors. For instance, in a network meta-analysis, 11.14% of patients on

evobrutinib had ALT >3x ULN, compared to 3.67% for tolebrutinib [1]. This suggests that hepatotoxicity

may be a compound-specific issue rather than a class-wide effect.

Q2: Were the liver signal and subsequent clinical hold a major setback for the evobrutinib clinical

program? While the FDA placed a partial clinical hold on evobrutinib trials in 2023 due to liver toxicity

concerns, the impact on the phase III program (EVOLUTION RMS 1 & 2) was limited. The trials had

already completed enrollment, and all participants had been on treatment for longer than 70 days, so the hold

primarily prevented the dosing of new patients [2].

Q3: What is the overall risk-benefit profile of evobrutinib based on the latest Phase 3 data? The overall

profile is challenging. The phase 3 trials concluded that evobrutinib was not more effective than the

standard treatment teriflunomide in reducing relapse rates or disability progression, while carrying a higher

risk of liver injury [3]. This negative efficacy outcome is a primary reason why evobrutinib is not

recommended as a treatment for relapsing MS.

Experimental Considerations for Preclinical Research

For scientists investigating the mechanisms of evobrutinib-induced liver injury, the following pathways and

factors should be considered based on general principles of drug-induced liver injury (DILI):

Investigate Metabolite Formation: Research should focus on evobrutinib's metabolic pathways.
The formation of reactive metabolites is a common mechanism of idiosyncratic DILI. Studies can
identify potential toxic metabolites through techniques like mass spectrometry.

Evaluate Mitochondrial Toxicity: Assess the impact of evobrutinib on mitochondrial function in
relevant in vitro models (e.g., hepatocyte cell lines). Impairment of mitochondrial function is another

key mechanism behind DILI.
Develop Predictive Animal Models: While challenging, work towards developing animal models that

can recapitulate the liver signal observed in humans. This could help in understanding the underlying
biology and screening for future compounds with a better safety profile.
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Safety and efficacy of Bruton's tyrosine kinase inhibitors in ... [sciencedirect.com]

2. FDA puts partial hold on trials of Merck KGaA's evobrutinib ... [multiplesclerosisnewstoday.com]

3. Evobrutinib does not outperform standard treatment in ... [msaustralia.org.au]

To cite this document: Smolecule. [Incidence and Severity of Liver Transaminase Elevation].

Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b527651#evobrutinib-liver-transaminase-elevation-

management]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule
Root Cause Analysis & Performance Maximization

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 4 / 5 Tech Support

https://www.smolecule.com/products/s527651?utm_src=pdf-custom-synthesis
https://www.sciencedirect.com/science/article/pii/S3050623925000574
https://multiplesclerosisnewstoday.com/news-posts/2023/04/13/fda-puts-partial-hold-ms-trials-btk-inhibitor-evobrutinib-merck/
https://www.msaustralia.org.au/news/evobrutinib-does-not-outperform-standard-treatment-in-phase-3-trial/
https://www.smolecule.com/products/b527651#evobrutinib-liver-transaminase-elevation-management
https://www.smolecule.com/products/b527651#evobrutinib-liver-transaminase-elevation-management
https://www.smolecule.com/products/b527651#evobrutinib-liver-transaminase-elevation-management
https://www.smolecule.com/products/b527651#evobrutinib-liver-transaminase-elevation-management
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s527651?utm_src=pdf-bulk
https://www.smolecule.com/products/s527651?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Smolecule
Your Ultimate Destination for Small-Molecule (aka.
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United
States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com

Smolecule
Root Cause Analysis & Performance Maximization

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 5 / 5 Tech Support

https://www.smolecule.com/products/s527651?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

